

Application Note: Chromatin Immunoprecipitation (ChIP-seq) using ST7612AA1 for H3K27ac Profiling

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Compound of Interest

Compound Name: ST7612AA1

Cat. No.: B612170

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Introduction

This document provides a detailed protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to map the genome-wide localization of histone H3 acetylated on lysine 27 (H3K27ac). The protocol is optimized for use with the antibody **ST7612AA1**, a highly specific antibody targeting the H3K27ac epigenetic modification. H3K27ac is a well-characterized histone mark predominantly found at active enhancers and promoters, making it a crucial indicator of active regulatory regions and gene transcription.^[1] Genome-wide analysis of H3K27ac provides critical insights into the epigenetic mechanisms that regulate gene expression in development, health, and disease, making it an invaluable tool for researchers, scientists, and drug development professionals.^[2]

The ChIP-seq procedure involves crosslinking proteins to DNA within cells, shearing the chromatin, immunoprecipitating the target protein-DNA complexes using a specific antibody, and then sequencing the associated DNA to identify its genomic location.^[3] This protocol outlines the complete workflow from cell preparation to data analysis.

Experimental Protocol

This protocol is designed for cultured mammalian cells. Adjustments may be necessary for different cell types or tissues.

Materials and Reagents:

- Antibody: **ST7612AA1** (anti-H3K27ac)
- Cells: Mammalian cell line of interest (e.g., $\sim 2\text{-}5 \times 10^7$ cells per IP)
- Crosslinking: 37% Formaldehyde, 2.5 M Glycine
- Buffers: PBS, Cell Lysis Buffer, Nuclear Lysis Buffer, IP Dilution Buffer, Wash Buffers (Low Salt, High Salt, LiCl), Elution Buffer, TE Buffer
- Enzymes: RNase A, Proteinase K
- Beads: Protein A/G magnetic beads
- Equipment: Sonicator, magnetic stand, rotating incubator, thermomixer, PCR purification columns, Qubit fluorometer, Bioanalyzer.

Part 1: Cell Fixation and Crosslinking

- Cell Culture: Grow cells to approximately 80-90% confluency.
- Crosslinking: Add 37% formaldehyde directly to the culture medium to a final concentration of 1%.
- Incubation: Gently swirl the plates and incubate for 10 minutes at room temperature.
- Quenching: Stop the crosslinking by adding 2.5 M glycine to a final concentration of 125 mM.
- Harvesting: Incubate for 5 minutes, then wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation at $1,000 \times g$ for 5 minutes at 4°C . The cell pellet can be snap-frozen and stored at -80°C or used immediately.

Part 2: Chromatin Preparation and Shearing

- Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 10 minutes.

- Nuclear Lysis: Centrifuge to pellet the nuclei, remove the supernatant, and resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors. Incubate on ice.
- Sonication: Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization is critical; perform a time course to determine the optimal sonication conditions for your cell type and equipment.
- Clarification: After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the sheared chromatin) to a new tube. This is the chromatin lysate.
- Quantification: Determine the chromatin concentration using a Qubit fluorometer. A portion of this lysate should be saved as the "Input" control.

Part 3: Immunoprecipitation (IP)

- Bead Preparation: Wash Protein A/G magnetic beads with IP Dilution Buffer.
- Antibody Binding: Resuspend the beads in IP Dilution Buffer and add 2-5 µg of **ST7612AA1** (anti-H3K27ac) antibody. Incubate with rotation for 2-4 hours at 4°C to pre-couple the antibody to the beads.
- Immunoprecipitation: Dilute the chromatin lysate with IP Dilution Buffer. Add the diluted chromatin to the antibody-bead complexes. Incubate overnight with rotation at 4°C.

Part 4: Washing and Elution

- Washing Series: To remove non-specifically bound chromatin, wash the beads sequentially using a magnetic stand. Perform one wash with Low Salt Wash Buffer, one with High Salt Wash Buffer, and one with LiCl Wash Buffer. Finally, perform two washes with TE Buffer. Each wash should be 5 minutes with rotation at 4°C.
- Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating in a thermomixer at 65°C for 30 minutes with agitation.
- Supernatant Collection: Pellet the beads on a magnetic stand and transfer the supernatant (containing the eluted ChIP DNA) to a new tube. Repeat the elution step and pool the supernatants.

Part 5: Reverse Crosslinking and DNA Purification

- **Reverse Crosslinking:** Add Proteinase K and NaCl to the eluted ChIP DNA and to the Input control sample. Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
- **RNase Treatment:** Add RNase A and incubate for 30 minutes at 37°C to remove RNA.
- **DNA Purification:** Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the final DNA in a small volume of nuclease-free water.

Part 6: DNA Library Preparation and Sequencing

- **Quantification:** Quantify the purified ChIP and Input DNA using a high-sensitivity method like Qubit.
- **Library Construction:** Prepare sequencing libraries from the ChIP and Input DNA using a commercial kit compatible with low DNA input (e.g., NEBNext Ultra II DNA Library Prep Kit). This involves end-repair, A-tailing, and ligation of sequencing adapters.
- **Size Selection & Amplification:** Perform size selection if necessary and amplify the library by PCR.
- **Quality Control:** Assess the final library quality and size distribution using a Bioanalyzer.
- **Sequencing:** Sequence the libraries on an Illumina platform (e.g., NovaSeq 6000), aiming for a minimum of 25-30 million reads per sample.

Data Presentation

Effective ChIP-seq experiments rely on rigorous quality control. The following tables summarize key metrics for evaluating the success of the experiment and typical results from a differential analysis.

Table 1: Key Quality Control (QC) Metrics for ChIP-seq Data

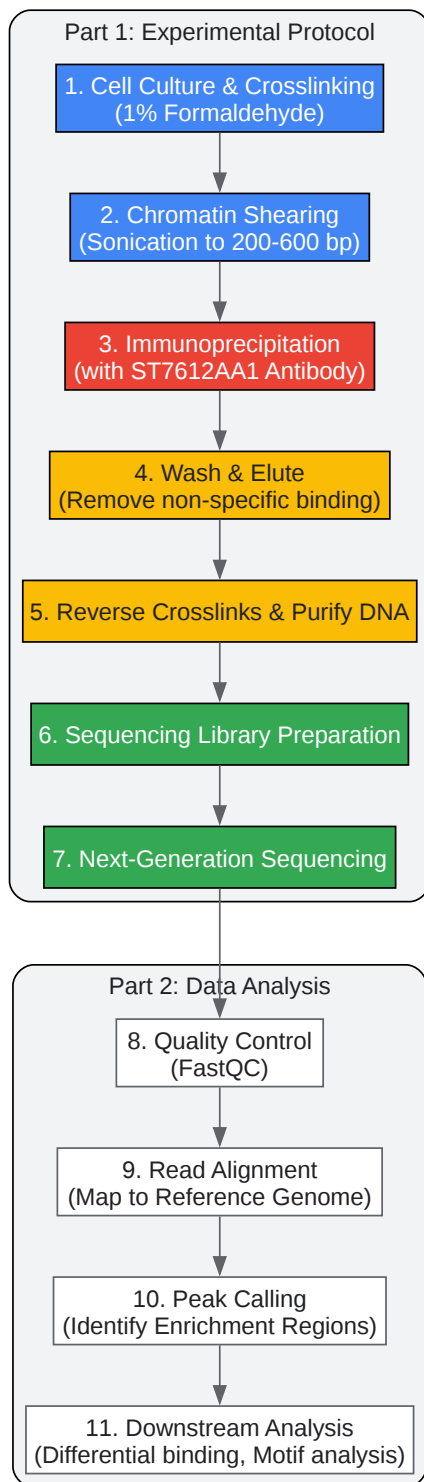
Metric	Description	Typical Value	ENCODE Guideline
Uniquely Mapped Reads	Percentage of reads that align to a single location in the reference genome.	> 80%	High mapping quality is essential.
Non-Redundant Fraction (NRF)	Fraction of uniquely mapped reads that are non-redundant. Measures library complexity.	> 0.8	NRF > 0.9
PCR Bottlenecking Coeff. (PBC1)	Ratio of uniquely mapped reads with exactly one copy to uniquely mapped reads.	> 0.8	PBC1 > 0.9
Fraction of Reads in Peaks (FRiP)	Percentage of all mapped reads that fall into the called peak regions. A measure of signal-to-noise.	> 5% for H3K27ac	> 1% (Target dependent)
Normalized Strand Coeff. (NSC)	A measure of signal enrichment based on strand cross-correlation.	> 1.1	NSC > 1.05
Relative Strand Coeff. (RSC)	A measure of signal enrichment relative to the background.	> 0.8	RSC > 0.8

Table 2: Representative H3K27ac ChIP-seq Analysis Results (Hypothetical)

Feature	Condition A (Control)	Condition B (Treated)	Differential Analysis (B vs. A)
Total Peaks Called	28,500	31,200	-
Differential Peaks (FDR < 0.05)	-	-	4,150
Regions with Increased H3K27ac	-	-	2,500
Regions with Decreased H3K27ac	-	-	1,650
Peak Distribution (Promoter-TSS)	35%	38%	Enriched in upregulated genes
Peak Distribution (Distal/Enhancer)	55%	52%	Correlates with enhancer activity changes
Peak Distribution (Other)	10%	10%	-

Visualizations

Diagrams illustrating the experimental workflow and the biological context of H3K27ac are provided below.



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Figure 1: A comprehensive workflow for the ChIP-seq experiment.

Figure 2: Role of H3K27ac in transcriptional regulation.

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References

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